An In-depth Technical Guide to the Physical Properties of 5-Chloro-1H-indole-3-carboxylic acid
An In-depth Technical Guide to the Physical Properties of 5-Chloro-1H-indole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
5-Chloro-1H-indole-3-carboxylic acid is a halogenated derivative of the indole-3-carboxylic acid scaffold, a core structure in numerous biologically active molecules. The indole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs. The introduction of a chlorine atom at the 5-position of the indole ring significantly modulates the electronic, lipophilic, and metabolic properties of the parent molecule. This strategic modification can enhance binding affinity to biological targets, improve pharmacokinetic profiles, and provide a handle for further synthetic diversification.
This technical guide provides a comprehensive examination of the core physical properties of 5-Chloro-1H-indole-3-carboxylic acid. Understanding these properties is paramount for its effective utilization in drug discovery and development, from guiding synthesis and purification to predicting its behavior in biological systems. This document moves beyond a simple listing of data, offering insights into the causality behind experimental choices and providing detailed, self-validating protocols for the determination of these critical parameters.
Core Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₉H₆ClNO₂ | PubChem CID: 17840246[1] |
| Molecular Weight | 195.60 g/mol | PubChem CID: 17840246[1] |
| CAS Number | 10406-05-0 | PubChem CID: 17840246[1] |
| Appearance | White to off-white or pinkish solid. | Chem-Impex |
| Melting Point | Not explicitly reported. Estimated to be >200 °C based on related structures. The related compound, 5-Chloroindole-3-carboxaldehyde, has a melting point of 213-216 °C.[2][3] | Differential Scanning Calorimetry (DSC) is recommended for precise determination. |
| Boiling Point | 449.7 °C (Predicted) | [4] |
| Solubility | Quantitative data not readily available. Qualitatively, expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols, with limited solubility in water. | Experimental determination via isothermal saturation method is recommended. |
| pKa | Not experimentally determined. Predicted value for the N-H proton of the parent 5-chloroindole is approximately 16.09. The carboxylic acid proton is expected to have a pKa in the range of 3-5. | Potentiometric titration is the standard method for experimental determination. |
| Crystal Structure | Orthorhombic, Space Group Pbca. Crystal structure data is available.[5][6] | Single-crystal X-ray diffraction.[5][6] |
Experimental Protocols for Physicochemical Parameter Determination
The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physical properties of 5-Chloro-1H-indole-3-carboxylic acid. The rationale behind the choice of each protocol is explained to ensure scientific integrity and reproducibility.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Rationale: DSC is a highly sensitive and accurate thermoanalytical technique for determining the melting point and purity of a crystalline solid. It measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is observed as an endothermic peak on the DSC thermogram.
Protocol:
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Sample Preparation: Accurately weigh 2-5 mg of 5-Chloro-1H-indole-3-carboxylic acid into a standard aluminum DSC pan.
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Reference Preparation: Use an empty, hermetically sealed aluminum pan as the reference.
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Instrument Setup:
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Place the sample and reference pans into the DSC cell.
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Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
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-
Thermal Program:
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Equilibrate the sample at a temperature well below the expected melting point (e.g., 30 °C).
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Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature well above the melting point (e.g., 250 °C).
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-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak in the resulting thermogram. The peak area can be used to calculate the enthalpy of fusion.
Self-Validation: The instrument should be calibrated using certified reference standards (e.g., indium, tin) prior to the analysis. Running the sample in triplicate will ensure the reproducibility of the measurement.
Caption: Workflow for Melting Point Determination by DSC.
Determination of Solubility by Isothermal Saturation Method
Rationale: The isothermal saturation method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature. This involves creating a saturated solution and then quantifying the concentration of the dissolved solid.
Protocol:
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Sample Preparation: Add an excess amount of 5-Chloro-1H-indole-3-carboxylic acid to a series of vials, each containing a known volume of a specific solvent (e.g., methanol, ethanol, DMSO, water).
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Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for at least 2 hours. Carefully withdraw an aliquot of the supernatant using a pre-warmed syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved solid.
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Quantification:
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Accurately dilute the filtered solution with a suitable solvent.
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Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve should be prepared using standard solutions of known concentrations.
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-
Data Analysis: Calculate the solubility in units of mg/mL or mol/L.
Self-Validation: The solid phase remaining after the experiment should be analyzed (e.g., by DSC or X-ray powder diffraction) to ensure that no phase transition or degradation has occurred during the equilibration period.
Caption: Workflow for Solubility Determination.
Determination of pKa by Potentiometric Titration
Rationale: Potentiometric titration is a standard and accurate method for determining the acid dissociation constant (pKa) of a compound. It involves titrating a solution of the compound with a strong base and monitoring the pH change. The pKa is the pH at which the acidic and basic forms of the molecule are present in equal concentrations, which corresponds to the midpoint of the titration curve.
Protocol:
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Sample Preparation:
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Accurately weigh a precise amount of 5-Chloro-1H-indole-3-carboxylic acid and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if necessary, due to limited aqueous solubility.
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Dilute the solution with deionized water to a final volume, ensuring the final co-solvent concentration is low (e.g., <10%) to minimize its effect on the pKa. The final analyte concentration should be in the range of 1-10 mM.
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-
Titration Setup:
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Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).
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Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).
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Immerse the calibrated pH electrode and a micro-burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH) into the sample solution.
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-
Titration:
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Slowly add the titrant in small increments, recording the pH after each addition.
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Continue the titration until the pH has plateaued in the basic region.
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-
Data Analysis:
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Plot the pH versus the volume of titrant added.
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The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. This can be determined from the first derivative of the titration curve.
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Self-Validation: Perform a blank titration with the co-solvent and water mixture to correct for any acidic or basic impurities. The use of specialized software for pKa determination from titration data is recommended for accuracy.
Caption: Workflow for pKa Determination by Potentiometric Titration.
Spectroscopic Characterization (NMR and FTIR)
Rationale: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for structural elucidation and confirmation of organic molecules. NMR provides detailed information about the carbon-hydrogen framework, while FTIR identifies the functional groups present.
4.1 ¹H and ¹³C NMR Spectroscopy
Protocol:
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Sample Preparation:
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Dissolve 5-10 mg of 5-Chloro-1H-indole-3-carboxylic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and the acidic proton is often observable.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be required.
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-
Data Acquisition:
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Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
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For ¹H NMR, typical parameters include a 90° pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
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For ¹³C NMR, a proton-decoupled experiment is standard.
-
-
Data Analysis:
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Process the spectra (Fourier transform, phasing, and baseline correction).
-
Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Assign the signals based on their chemical shifts, multiplicities, and integration (for ¹H). 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used for unambiguous assignments.
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Expected ¹H NMR Features (in DMSO-d₆):
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A broad singlet for the N-H proton of the indole ring, typically downfield (>11 ppm).
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A broad singlet for the carboxylic acid proton, also downfield (>12 ppm).
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Signals for the aromatic protons on the indole ring, with chemical shifts and coupling patterns influenced by the chloro and carboxylic acid substituents.
Expected ¹³C NMR Features (in DMSO-d₆):
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A signal for the carboxylic acid carbonyl carbon in the range of 160-180 ppm.
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Signals for the aromatic and pyrrole carbons of the indole ring, with the carbon bearing the chlorine atom showing a characteristic chemical shift.
4.2 FTIR Spectroscopy
Protocol:
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Sample Preparation (KBr Pellet Method):
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Thoroughly grind a small amount (1-2 mg) of 5-Chloro-1H-indole-3-carboxylic acid with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
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Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
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-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
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Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
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-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Expected FTIR Features:
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A broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.
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A sharp, strong C=O stretching band for the carboxylic acid, typically around 1700-1680 cm⁻¹.
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An N-H stretching band for the indole ring, usually around 3400-3300 cm⁻¹.
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C-O stretching and O-H bending vibrations for the carboxylic acid in the fingerprint region.
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Aromatic C-H and C=C stretching bands.
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A C-Cl stretching band, typically in the fingerprint region.
Stability and Reactivity Profile
Thermal Stability: Indole-3-carboxylic acids are generally stable solids at room temperature. However, they can undergo decarboxylation upon heating, particularly above their melting points. The presence of the electron-withdrawing chloro group at the 5-position may influence the temperature at which decarboxylation occurs. Thermal stability can be quantitatively assessed using Thermogravimetric Analysis (TGA), which measures the change in mass of a sample as a function of temperature.
Chemical Reactivity:
-
Acidity: The carboxylic acid group is the most acidic site in the molecule, readily undergoing deprotonation in the presence of a base to form the corresponding carboxylate salt. The N-H proton of the indole ring is significantly less acidic.
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Electrophilic Aromatic Substitution: The indole ring is an electron-rich aromatic system and is susceptible to electrophilic attack, primarily at the C3 position. However, since the C3 position is already substituted, further electrophilic substitution would likely occur on the benzene ring, with the position directed by the chloro and the carboxyl-substituted pyrrole ring.
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Reactivity of the Carboxylic Acid Group: The carboxylic acid moiety can undergo standard transformations, such as esterification, amidation, and reduction to the corresponding alcohol using strong reducing agents like lithium aluminum hydride.
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Influence of the Chloro Substituent: The chlorine atom is an electron-withdrawing group via induction but a weak deactivator in electrophilic aromatic substitution due to resonance effects. Its presence influences the reactivity of the indole ring system.
Conclusion
References
-
PubChem Compound Summary for CID 17840246, 5-Chloro-1H-indole-3-carboxylic acid. National Center for Biotechnology Information. [Link][1]
-
5-Chloro-1H-indole-3-carboxylic acid methyl ester. Chem-Impex International. [Link]
-
Han, X.-L., & Luo, Y.-H. (2012). 5-Chloro-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o145. [Link][5]
-
Han, X.-L., & Luo, Y.-H. (2012). 5-Chloro-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Crystallographic Communications, 68(1), o145. [Link][6]
Sources
- 1. 5-Chloro-1H-indole-3-carboxylic acid | C9H6ClNO2 | CID 17840246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. 5-Chloroindole-3-carboxaldehyde 98 827-01-0 [sigmaaldrich.com]
- 4. 5-Chloro-1H-indole-3-carboxylic acid [myskinrecipes.com]
- 5. researchgate.net [researchgate.net]
- 6. 5-Chloro-1H-indole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
